molecular formula C24H46O2 B13421112 dl-Menthyl Myristate

dl-Menthyl Myristate

Cat. No.: B13421112
M. Wt: 366.6 g/mol
InChI Key: HNZZQYMJJNOJHM-XPWALMASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dl-Menthyl Myristate is an ester compound formed from the reaction of menthol and myristic acid. It is known for its pleasant minty aroma and is commonly used in the cosmetic and pharmaceutical industries. The compound has the molecular formula C24H46O2 and a molecular weight of 366.621 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: dl-Menthyl Myristate is synthesized through the esterification of menthol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where menthol and myristic acid are combined in the presence of a catalyst. The reaction mixture is heated and continuously stirred to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: dl-Menthyl Myristate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into menthol and myristic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide.

Major Products Formed:

Scientific Research Applications

dl-Menthyl Myristate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dl-Menthyl Myristate involves its ability to interact with lipid membranes, enhancing the permeability of active ingredients. This property makes it valuable in transdermal drug delivery systems. The compound can disrupt the lipid bilayer, allowing for increased absorption of drugs through the skin .

Comparison with Similar Compounds

    Methyl Myristate: Another ester of myristic acid, commonly used as a flavoring agent and in the synthesis of other compounds.

    Isopropyl Myristate: Widely used in cosmetics and pharmaceuticals as a skin penetration enhancer.

Uniqueness of dl-Menthyl Myristate: this compound stands out due to its unique combination of menthol and myristic acid, providing both a pleasant aroma and functional properties in enhancing skin permeability. Its dual role as a fragrance and a functional ingredient makes it particularly valuable in the formulation of personal care products .

Properties

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] tetradecanoate

InChI

InChI=1S/C24H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-24(25)26-23-19-21(4)17-18-22(23)20(2)3/h20-23H,5-19H2,1-4H3/t21-,22+,23-/m1/s1

InChI Key

HNZZQYMJJNOJHM-XPWALMASSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C

Origin of Product

United States

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